molecular formula C24H18ClN3O4 B7467585 [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate

Cat. No.: B7467585
M. Wt: 447.9 g/mol
InChI Key: JXGUMAHVMWKCPU-UHFFFAOYSA-N
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Description

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzimidazole moiety and a benzoyl-chloroanilino group.

Properties

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c25-17-10-11-19(18(12-17)24(31)16-6-2-1-3-7-16)27-22(29)14-32-23(30)13-28-15-26-20-8-4-5-9-21(20)28/h1-12,15H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGUMAHVMWKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate typically involves the reaction between 2-amino-5-chlorobenzophenone and ethyl chlorooxoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 2-amino-5-chlorobenzophenone: This intermediate is synthesized through the reaction of 2-chlorobenzoyl chloride with aniline.

    Reaction with ethyl chlorooxoacetate: The intermediate is then reacted with ethyl chlorooxoacetate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different cell lines and microorganisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The benzoyl-chloroanilino group can interact with enzymes and receptors, modulating their activity. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
  • 2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl benzoate
  • 2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl acetate

Uniqueness

[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate is unique due to the presence of both benzimidazole and benzoyl-chloroanilino groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

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